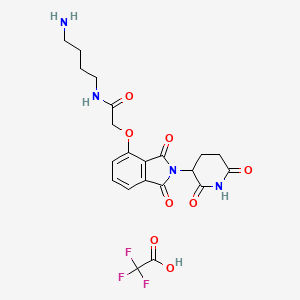

E3 ligase Ligand-Linker Conjugates 16

Descripción general

Descripción

Talidomida-O-amido-C4-NH2 (TFA) es un conjugado de ligando-enlace de ligasa E3 sintetizado que incorpora el ligando cereblon basado en talidomida y un enlace . Este compuesto se utiliza principalmente en la tecnología PROTAC (Proteolysis Targeting Chimeras), que es un enfoque novedoso en el descubrimiento y desarrollo de fármacos .

Mecanismo De Acción

Talidomida-O-amido-C4-NH2 (TFA) ejerce sus efectos uniéndose a la proteína cereblon, que forma parte del complejo de ligasa ubiquitina E3 . Esta unión facilita el reclutamiento de proteínas diana al sistema ubiquitina-proteasoma, lo que lleva a su degradación . Los objetivos moleculares y las vías implicadas incluyen la vía ubiquitina-proteasoma y varias vías de señalización celular .

Análisis Bioquímico

Biochemical Properties

Thalidomide-O-amido-C4-NH2 (TFA) plays a significant role in biochemical reactions by mediating the ubiquitination process. It interacts with several key biomolecules, including E3 ubiquitin ligases, ubiquitin, and the proteasome. The compound binds to the E3 ubiquitin ligase, which is responsible for transferring ubiquitin to the lysine residues of the target protein. This interaction is crucial for the ubiquitination process, as it ensures the specific and efficient tagging of the target protein for degradation. Additionally, Thalidomide-O-amido-C4-NH2 (TFA) interacts with the target protein through its ligand, forming a stable ternary complex that facilitates the ubiquitination process .

Cellular Effects

Thalidomide-O-amido-C4-NH2 (TFA) exerts various effects on different types of cells and cellular processes. By promoting the degradation of specific proteins, it influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of oncogenic proteins can lead to the inhibition of cancer cell proliferation and the induction of apoptosis. Thalidomide-O-amido-C4-NH2 (TFA) can also modulate immune responses by targeting immune checkpoint proteins, thereby enhancing the immune system’s ability to recognize and eliminate cancer cells .

Molecular Mechanism

The molecular mechanism of Thalidomide-O-amido-C4-NH2 (TFA) involves the formation of a ternary complex between the E3 ubiquitin ligase, the target protein, and the compound itself. This complex facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the proteasome. The binding interactions between Thalidomide-O-amido-C4-NH2 (TFA) and the E3 ubiquitin ligase are highly specific, ensuring the selective degradation of the target protein. Additionally, the compound can induce changes in gene expression by degrading transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thalidomide-O-amido-C4-NH2 (TFA) can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Thalidomide-O-amido-C4-NH2 (TFA) is relatively stable under physiological conditions, allowing for sustained protein degradation over extended periods. The compound may undergo degradation or modification over time, which can affect its efficacy. Long-term studies have demonstrated that continuous exposure to Thalidomide-O-amido-C4-NH2 (TFA) can lead to sustained inhibition of target protein function and prolonged cellular effects .

Dosage Effects in Animal Models

The effects of Thalidomide-O-amido-C4-NH2 (TFA) in animal models are dose-dependent. At lower doses, the compound can effectively degrade target proteins without causing significant toxicity. At higher doses, Thalidomide-O-amido-C4-NH2 (TFA) may exhibit toxic effects, including off-target protein degradation and adverse physiological responses. Studies in animal models have identified threshold doses that achieve optimal protein degradation while minimizing toxicity. These findings are crucial for determining the therapeutic window and safe dosage range for potential clinical applications .

Metabolic Pathways

Thalidomide-O-amido-C4-NH2 (TFA) is involved in several metabolic pathways, primarily related to the ubiquitin-proteasome system. The compound interacts with enzymes such as E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme, and E3 ubiquitin ligase, which are essential for the ubiquitination process. Additionally, Thalidomide-O-amido-C4-NH2 (TFA) can influence metabolic flux by degrading key regulatory proteins involved in metabolic pathways. This can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of Thalidomide-O-amido-C4-NH2 (TFA) within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through endocytosis or passive diffusion, depending on its physicochemical properties. Once inside the cell, Thalidomide-O-amido-C4-NH2 (TFA) can interact with intracellular transporters that facilitate its distribution to specific cellular compartments. The localization and accumulation of the compound within cells are critical for its efficacy in degrading target proteins .

Subcellular Localization

Thalidomide-O-amido-C4-NH2 (TFA) exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to various cellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications. The subcellular localization of Thalidomide-O-amido-C4-NH2 (TFA) can influence its ability to interact with target proteins and the E3 ubiquitin ligase, thereby affecting its overall efficacy in promoting protein degradation .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Talidomida-O-amido-C4-NH2 (TFA) implica la conjugación de talidomida con un enlace amido . Las condiciones de reacción generalmente incluyen el uso de solventes orgánicos como DMSO (dimetilsulfóxido) y pueden requerir asistencia ultrasónica para mejorar la solubilidad . El compuesto se almacena a -20 °C en forma de polvo y a -80 °C en forma de solvente para mantener la estabilidad .

Métodos de producción industrial

La producción industrial de Talidomida-O-amido-C4-NH2 (TFA) sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas estrictas de control de calidad para garantizar una alta pureza y consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones

Talidomida-O-amido-C4-NH2 (TFA) se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.

Sustitución: El grupo amido puede participar en reacciones de sustitución, lo que lleva a la formación de varios derivados.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente en solventes orgánicos a temperaturas controladas .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos sustituidos .

Aplicaciones Científicas De Investigación

Talidomida-O-amido-C4-NH2 (TFA) tiene una amplia gama de aplicaciones de investigación científica:

Comparación Con Compuestos Similares

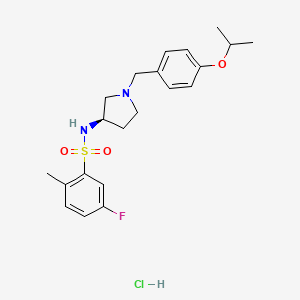

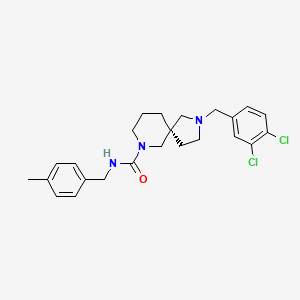

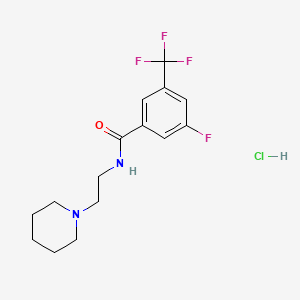

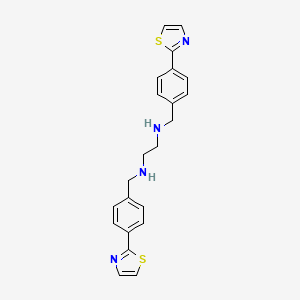

Talidomida-O-amido-C4-NH2 (TFA) es único debido a su estructura y mecanismo de acción específicos. Compuestos similares incluyen:

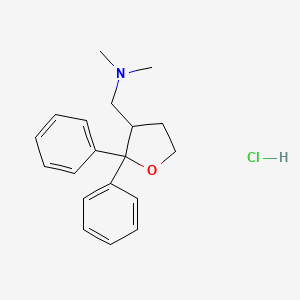

- Talidomida-O-C6-NH2 clorhidrato

- Pomalidomida-PEG2-CO2H

- Talidomida-O-amido-C3-NH2 TFA

- Talidomida 4'-éter-alquiloC2-amina clorhidrato

- Pomalidomida-PEG3-CO2H

- Talidomida-O-amido-C6-NH2 clorhidrato

- Pomalidomida-PEG1-CO2H

- Talidomida-O-amido-PEG-C2-NH2 clorhidrato

Estos compuestos comparten características estructurales similares pero difieren en sus enlaces y aplicaciones específicas .

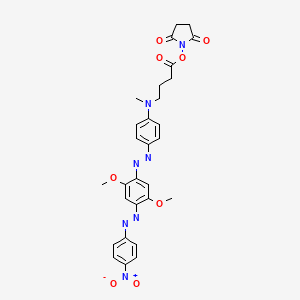

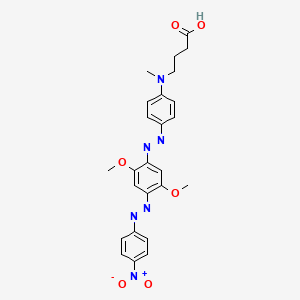

Propiedades

IUPAC Name |

N-(4-aminobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O6.C2HF3O2/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26;3-2(4,5)1(6)7/h3-5,12H,1-2,6-10,20H2,(H,21,25)(H,22,24,26);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUPBWSTMLHSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

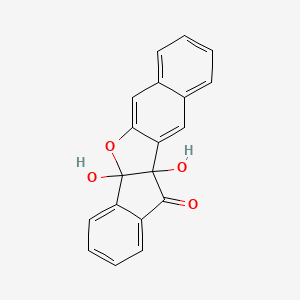

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)

![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrochloride](/img/structure/B560512.png)